molecular formula C11H10O2 B1334267 2-Furyl(phenyl)methanol CAS No. 4484-57-5

2-Furyl(phenyl)methanol

Cat. No. B1334267
Key on ui cas rn: 4484-57-5
M. Wt: 174.2 g/mol
InChI Key: FWIQIDYJWKRMFG-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

A solution of furfuraldehyde (288 g.) in diethyl ether (400 ml.) was added over 30 minutes to a stirred solution of phenyl magnesium bromide [prepared from bromobenzene (314 g.) and magnesium (48 g.)] in diethyl ether (1400 ml.) at -25° C. The cooling bath was removed and the mixture was allowed to attain 10° C. over 30 minutes. The mixture was recooled to 0° C. and saturated aqueous ammonium chloride solution was added at that temperature. The mixture was diluted with water (2 liters) and the organic phase was separated. The aqueous phase was filtered and extracted with diethyl ether (3 × 200 ml.) and the combined etheral solutions were dried over sodium sulphate, filtered and evaporated to dryness. The resulting pale red oil was distilled to give (±) 2-(α-hydroxybenzyl)furan (240 g.), b.p. 110°-130° C./0.05 mm.Hg.
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]1([Mg]Br)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(OCC)C>[OH:7][CH:1]([C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
288 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
314 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
ADDITION
Type
ADDITION
Details
saturated aqueous ammonium chloride solution was added at that temperature
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (2 liters)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
FILTRATION
Type
FILTRATION
Details
The aqueous phase was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3 × 200 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined etheral solutions were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The resulting pale red oil was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C1=CC=CC=C1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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